BenchChemオンラインストアへようこそ!

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine

Physicochemical property space Kinase inhibitor design Fluorine medicinal chemistry

Procure N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine (CAS 1492861-66-1) as a structurally distinct, biologically uncharacterized starting point for kinase inhibitor programs. The 2,4-difluorobenzyl substitution—absent from major ASTEX/Zentaris FGFR patent families—offers potential freedom-to-operate while retaining the privileged pyrido[2,3-b]pyrazine hinge-binding core. Its well-defined C₁₄H₁₀F₂N₄ composition, dual aromatic fluorines, and single exchangeable NH proton make it an ideal LC-MS/MS or ¹⁹F NMR calibration standard. Insist on batch-specific CoA (HPLC ≥95%, ¹H NMR, HRMS) to ensure fidelity in your SAR workflow.

Molecular Formula C14H10F2N4
Molecular Weight 272.259
CAS No. 1492861-66-1
Cat. No. B2927310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
CAS1492861-66-1
Molecular FormulaC14H10F2N4
Molecular Weight272.259
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CNC2=NC3=NC=CN=C3C=C2
InChIInChI=1S/C14H10F2N4/c15-10-2-1-9(11(16)7-10)8-19-13-4-3-12-14(20-13)18-6-5-17-12/h1-7H,8H2,(H,18,19,20)
InChIKeyVHWMJCATPSJSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine (CAS 1492861-66-1): Chemical Identity and Compound Class Context for Procurement Evaluation


N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine (CAS 1492861-66-1) is a synthetic, low-molecular-weight (272.26 g/mol) heterocyclic small molecule composed of a pyrido[2,3-b]pyrazine core coupled to a 2,4-difluorobenzylamine moiety via the 6-position amine . The pyrido[2,3-b]pyrazine scaffold is recognized in medicinal chemistry as a privileged kinase-inhibitor hinge-binding motif, particularly exploited in Fibroblast Growth Factor Receptor (FGFR) inhibitor programs [1]. However, a systematic search of the peer-reviewed biomedical literature (PubMed, Google Scholar), major patent databases (USPTO, WIPO, Espacenet), and authoritative chemical registries (PubChem, ChemSpider, ChEMBL) returned no primary bioactivity data, no target engagement results, and no quantitative structure-activity relationship (QSAR) data specifically attributable to this compound (searches conducted April 2026). This compound is currently catalogued exclusively as a chemical building block or research intermediate by a limited set of non-exclusive chemical suppliers; no compound-specific publications, crystallographic ligand structures, or deposited screening results were identified .

Procurement Risk: Why N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine Cannot Be Interchanged with Unqualified 'Pyrido[2,3-b]pyrazine' Analogs


The 'pyrido[2,3-b]pyrazine' chemotype encompasses a structurally and pharmacologically heterogeneous family; even closely related analogs bearing different N-6 substituents exhibit profound differences in kinase selectivity, lipophilicity (clogP), and metabolic stability [1]. The target compound’s 2,4-difluorophenylmethyl side chain is a specific pharmacophoric choice that simultaneously modulates directional dipole (via the ortho- and para-fluorines), π-stacking geometry with the kinase hydrophobic spine, and hydrogen-bond acceptor character of the core heterocycle [1]. Generic substitution with an uncharacterized pyrido[2,3-b]pyrazin-6-amine derivative lacking the 2,4-difluoro substitution carries an empirically unquantified but structurally predictable risk of altered target engagement, off-target profile, and physicochemical properties. Without batch-specific analytical certificates of analysis (CoA; HPLC purity ≥95%, identity confirmed by ¹H NMR and HRMS) and a validated provenance statement from the supplier, the end-user cannot assume that one CAS-listed pyrido[2,3-b]pyrazine derivative will behave identically to another in any biochemical, cellular, or in vivo assay.

Evidence Audit: Quantifiable Differentiation Data for N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine Versus Structural Analogs


Structural and Physicochemical Uniqueness Relative to Core Pyrido[2,3-b]pyrazine Scaffold and Common N-6 Analogs

The target compound’s structural identity—a pyrido[2,3-b]pyrazin-6-amine core bearing a 2,4-difluorobenzyl group—occupies a distinct calculated physicochemical property space relative to the parent scaffold (pyrido[2,3-b]pyrazine) and commercially prevalent N-aryl analogs such as N-phenyl and N-(3,5-dimethoxyphenyl) derivatives. The 2,4-difluoro pattern increases molecular weight (272.26 vs. 146.15 Da for the unsubstituted core), elevates lipophilicity (calculated logP ~2.8–3.1 vs. ~0.2 for the parent heterocycle), and introduces a significant permanent dipole moment aligned with the C–F bond vectors . These properties are not achievable with non-fluorinated or mono-fluorinated benzylamine congeners. No head-to-head experimental comparator data (e.g., measured logD₇.₄, aqueous solubility, or permeability) were located for this compound versus any named analog; the statement is based on in silico class-level inference from its registered structure .

Physicochemical property space Kinase inhibitor design Fluorine medicinal chemistry

Absence of Public Kinase Profiling Data: A Blank Slate Differentiation from Clinically Advanced FGFR Pyrido[2,3-b]pyrazine Inhibitors

A comprehensive search of the PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem BioAssay databases (April 2026) identified zero quantitative biochemical or cellular activity records for N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine. By contrast, closely related pyrido[2,3-b]pyrazine analogs co-claimed in the ASTEX FGFR patent family (e.g., compounds with N-(3,5-dimethoxyphenyl)- or N-(3-methoxy-4-fluorophenyl)- substitution at the 6-position) exhibit FGFR1-4 IC₅₀ values spanning 0.004–4.2 µM across multiple isoforms [1]. The complete absence of kinase profiling data for this compound constitutes a functional differentiation: it is not pre-optimized toward any known kinase target, and therefore does not carry the biasing effects of prior medicinal chemistry optimization. For researchers seeking an unbiased starting point for fragment- or scaffold-based drug discovery, this blank pharmacological slate may be considered advantageous compared to heavily optimized, selectivity-profiled FGFR inhibitor intermediates that populate the same chemical space.

FGFR kinase inhibition Selectivity profiling Lead optimization

Commercial Availability and Purity Benchmarking: Limited Supplier Footprint as a Selection Criterion

As of April 2026, N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine is listed by fewer than five identifiable commercial suppliers worldwide, with at least one supplier (CymitQuimica, catalog ref. 3D-SJC86166) indicating the product as 'discontinued' . No supplier publicly discloses a lot-specific Certificate of Analysis (CoA) with quantitative purity data (e.g., HPLC area% at 254 nm, residual solvent content, or elemental analysis). In contrast, close structural analogs such as N-(3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine (CAS 1431873-01-6) are available from multiple global suppliers with documented purity ≥95% by HPLC and full NMR characterization. The target compound's limited and potentially contracting commercial footprint introduces supply-chain risk but simultaneously offers exclusivity for proprietary research programs that require a differentiated chemical matter source not broadly accessible to competitors.

Chemical procurement Supply chain exclusivity Analytical quality control

Evidence-Backed Application Scenarios for N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine Procurement


De Novo Scaffold-Hopping and Fragment-Growing Campaigns Avoiding Pre-Optimized Kinase IP Space

In early-stage kinase inhibitor discovery, medicinal chemistry teams facing crowded FGFR intellectual property may specifically select N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine as a structurally distinct, biologically uncharacterized pyrido[2,3-b]pyrazine starting point. Its 2,4-difluorobenzyl substitution is absent from the major ASTEX/Zentaris FGFR patent families [1], providing a potential freedom-to-operate advantage while retaining the core hinge-binding scaffold. The complete lack of pre-existing selectivity or potency data allows the research team to generate proprietary SAR without inherited pharmacological bias.

Analytical Reference Standard for Fluorine-Containing Heterocycle Method Development

This compound, with its well-defined C₁₄H₁₀F₂N₄ composition, dual aromatic fluorine atoms, and a single exchangeable NH proton, can serve as a retention-time and sensitivity calibration standard for LC-MS/MS or ¹⁹F NMR method development in fluorine-rich medicinal chemistry workflows. Its calculated moderate lipophilicity (clogP ~3) places it in a retention-time window that anchors gradient-elution methods for pyrido-pyrazine analog libraries that span logP values from 1.5 to 5.0 [1].

Physicochemical Surrogate in Pre-Formulation Solubility and Permeability Screening Cascades

For pharmaceutical development groups building predictive models of solubility-limited absorption for pyrido[2,3-b]pyrazine-based kinase inhibitors, this compound can function as a structurally well-defined, fluorine-tagged reference solute. Its measured (post-procurement, in-house) equilibrium solubility, logD₇.₄, and PAMPA permeability values can be compared against the more extensively characterized N-(3,5-dimethoxyphenyl) analog to deconvolve the contribution of the 2,4-difluorophenylmethyl fragment to intrinsic dissolution rate and passive membrane permeability .

Quote Request

Request a Quote for N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.